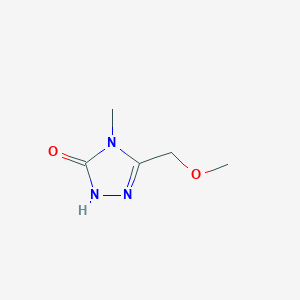

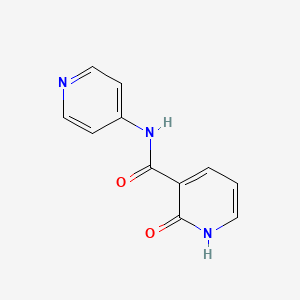

![molecular formula C14H9Cl2IO5S B2936964 Methyl 2-[(2,5-dichlorophenyl)sulfonyloxy]-5-iodobenzoate CAS No. 297150-12-0](/img/structure/B2936964.png)

Methyl 2-[(2,5-dichlorophenyl)sulfonyloxy]-5-iodobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Chemical Reactions and Synthesis

Methyl 2-[(2,5-dichlorophenyl)sulfonyloxy]-5-iodobenzoate is involved in various chemical reactions, contributing to the synthesis of heterocycles and complex molecules. For example, Shibuya (1984) demonstrated that active methylene compounds react with certain sulfonyloxy derivatives to yield a range of heterocycles, including 4-hydroxy and 4-mercaptopyrimidine, pyrimidinone, and thiazole derivatives (Shibuya, 1984). Similarly, Ohkata et al. (1985) explored the alkylation and oxidation of 6,7-Dihydro-6-methyl-5H-dibenzo[b,g][1,5]thiazocine, showing the selective oxidation of the sulfide moiety through various oxidizing agents, which can be linked to the broader reactivity profile of sulfone derivatives (Ohkata, Takee, & Akiba, 1985).

Oxidative Reactions

The compound has been utilized to understand oxidative reaction mechanisms. For instance, Quideau et al. (2005) explored the oxidative dearomatization of phenols and anilines via iodane-mediated phenylation and oxygenation, demonstrating the compound's utility in studying regioselective dearomatization processes (Quideau, Pouységu, Ozanne, & Gagnepain, 2005).

Analytical Applications

The reactivity of iodoso derivatives, including those similar in structure to methyl 2-[(2,5-dichlorophenyl)sulfonyloxy]-5-iodobenzoate, has been thoroughly investigated for the determination of various sulfur functions, suggesting its potential use as an analytical reagent in identifying thiols, thioureas, and other sulfur-containing compounds (Srivastava, 1982).

Environmental and Biotechnological Applications

The study of dibenzothiophene catabolism, including the use of flavin-N5-oxide intermediates, highlights the potential of sulfone derivatives in bioremediation processes. Adak and Begley (2016) provided insights into the enzymatic breakdown of dibenzothiophene sulfone, contributing to our understanding of sulfur compound biodegradation pathways (Adak & Begley, 2016).

Photochemistry and Photophysics

Research on the photochemistry and photophysics of halogen-substituted dibenzothiophene oxides, similar in structural complexity to methyl 2-[(2,5-dichlorophenyl)sulfonyloxy]-5-iodobenzoate, has provided valuable insights into the effects of heavy atom substitution on quantum yields, offering potential applications in photodegradation studies and the development of photoresponsive materials (Nag & Jenks, 2004).

properties

IUPAC Name |

methyl 2-(2,5-dichlorophenyl)sulfonyloxy-5-iodobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2IO5S/c1-21-14(18)10-7-9(17)3-5-12(10)22-23(19,20)13-6-8(15)2-4-11(13)16/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYVAJQNLICTLIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)I)OS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2IO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[(2,5-dichlorophenyl)sulfonyloxy]-5-iodobenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

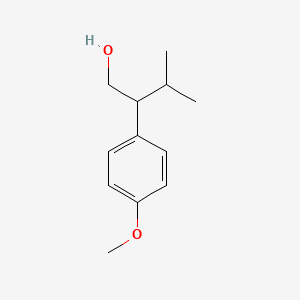

![9-benzyl-3-(3-chlorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2936881.png)

![[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2936882.png)

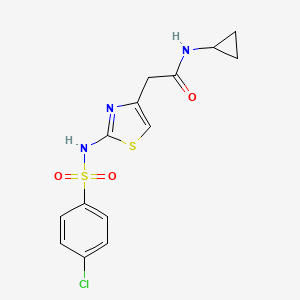

![N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide](/img/structure/B2936894.png)

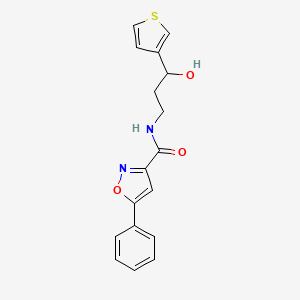

![5-chloro-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-carboxamide](/img/structure/B2936895.png)

![9-(3-bromophenyl)-6,7-dimethoxy-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one](/img/structure/B2936896.png)

![Methyl 1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2936899.png)